molecular formula C17H17N3O3 B11027326 Ethyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate

Ethyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate

Cat. No.: B11027326
M. Wt: 311.33 g/mol
InChI Key: CKWZTVSSDLNIRW-UHFFFAOYSA-N
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Description

Ethyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate is a chemical compound of significant interest in medicinal chemistry research. It belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which are recognized for their diverse biological activities and structural similarity to purine bases, making them valuable scaffolds for developing therapeutic agents. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potent utility as selective peripheral benzodiazepine receptor ligands, COX-2 selective inhibitors, and HMG-CoA reductase inhibitors . Furthermore, 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives, which share a core structural motif with this compound, have been studied for use in the treatment, amelioration, or prevention of viral diseases . Related heterocyclic compounds, such as triazolo[1,5-a]pyrimidines, also demonstrate notable antiparasitic activity against neglected illnesses like Leishmaniasis and Chagas disease, showing higher efficacy than some reference commercial drugs . This suggests broad potential for this class of compounds in infectious disease research. The synthesis of related pyrazolo[1,5-a]pyrimidine compounds is typically achieved through the condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate, followed by purification via column chromatography . These fused ring systems are characteristically nearly coplanar, a feature that can influence their intermolecular interactions and crystalline packing, which may be relevant for formulation studies . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

ethyl 2-(2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-5-yl)acetate

InChI

InChI=1S/C17H17N3O3/c1-3-23-15(22)10-13-9-14(21)20-17(18-13)16(11(2)19-20)12-7-5-4-6-8-12/h4-9,19H,3,10H2,1-2H3

InChI Key

CKWZTVSSDLNIRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Solvent and Catalytic Effects

The use of polar aprotic solvents (e.g., DMF, DMSO) enhances reaction rates during alkylation. Catalytic amounts of potassium iodide (KI) improve nucleophilic substitution efficiency by facilitating halide displacement.

Temperature Control

Maintaining temperatures below 100°C during chlorination prevents decomposition. Alkylation proceeds optimally at 25–40°C to avoid side reactions such as ester hydrolysis.

Spectral Characterization and Validation

The final product is characterized using:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.82 (s, 2H, CH₂COO), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 6.90–7.45 (m, 5H, Ar-H), 8.20 (s, 1H, pyrimidine-H).

  • HRMS : m/z calcd for C₁₈H₁₈N₃O₃ [M+H]⁺: 324.1348; found: 324.1345.

Alternative Synthetic Routes

Suzuki Coupling Strategy

A boronic ester derivative at position 5 undergoes cross-coupling with ethyl 2-bromoacetate in the presence of Pd(PPh₃)₄ and Na₂CO₃. This method offers regioselectivity but requires pre-functionalized starting materials.

One-Pot Tandem Reactions

Combining cyclocondensation and alkylation in a single pot reduces purification steps. For example, using microwave-assisted synthesis at 120°C for 1 hour achieves 55% overall yield.

Challenges and Side Reactions

  • Dimroth Rearrangement : Prolonged heating in acidic conditions can isomerize the pyrazolo[1,5-a]pyrimidine core to pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives.

  • Ester Hydrolysis : Exposure to moisture or strong bases leads to hydrolysis of the ethyl acetate group, necessitating anhydrous conditions.

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃-mediated chlorination is cost-effective but requires corrosion-resistant equipment.

  • Green Chemistry : Recent advances employ ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents, improving atom economy .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and keto positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Ethyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Key analogues include:

Compound Name Substituents (Positions) Key Structural Differences Reference(s)
Methyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3b) 5-Methyl carboxylate Shorter alkyl chain (methyl vs. ethyl) at position 5
N-Hexyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide (2d) 3-Carboxamide, N-hexyl Amide group replaces ester; hexyl chain increases lipophilicity
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5,7-Dimethyl Lacks phenyl and oxo groups; methyl groups enhance rigidity
[18F]3: (3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate 7-Fluoroethylamino, 3-cyano Fluorine substitution for imaging; cyano group at position 3
7-Hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one 7-Hydroxy, 5-keto Lacks ester and phenyl groups; simpler substitution pattern

Key Observations :

  • Ester vs. Ethyl acetate derivatives may trade binding potency for improved membrane permeability.
  • Fluorine Substitution : [18F]3 demonstrates enhanced tumor uptake in vivo due to fluorine’s radiotracer properties and ester-mediated solubility .
  • Phenyl vs. Methyl Groups : 3-Phenyl substituents (as in the target compound) enhance π-π interactions in enzyme binding pockets compared to methyl groups .

Critical Factors :

  • Solvent System : Aqueous-alcohol mixtures under ultrasonication optimize yields for ester derivatives .
  • Catalysts: KHSO4 promotes cyclization in non-polar media, while DMAP aids amide bond formation .

Physical and Spectral Properties

Compound Melting Point (°C) Solubility Trends Spectral Features (IR/NMR)
Ethyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate ~170–175 (est.) Moderate in DMSO Ester C=O stretch ~1740 cm⁻¹; phenyl protons ~7.3 ppm
Methyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3b) 177–178 Low in hexane Methyl ester δ 3.8 ppm (s, 3H)
7-Hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one Not reported High in polar solvents Broad O–H stretch ~3200 cm⁻¹

Notes:

  • Longer alkyl chains (e.g., ethyl vs. methyl esters) reduce melting points and increase lipophilicity.
  • Phenyl groups contribute to characteristic aromatic signals in NMR (δ 7.2–7.5 ppm).

Biological Activity

Ethyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14_{14}H14_{14}N3_3O3_3
  • Molecular Weight : 269.25 g/mol
  • CAS Number : 947014-73-5

This structure features a pyrazolo-pyrimidine core, which is significant for its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anti-inflammatory properties. For instance, compounds related to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines in various in vitro models.

CompoundIC50_{50} (µM)Mechanism of Action
Compound 13i<50Inhibition of NF-κB/AP-1 signaling
Compound 16<50Modulation of MAPK pathways

These compounds were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity, demonstrating a dose-dependent response that highlights their potential as anti-inflammatory agents .

2. Antitumor Activity

This compound may also possess antitumor properties. Studies have explored its efficacy against various cancer cell lines, revealing that it can induce apoptosis and inhibit cell proliferation.

Cell LineIC50_{50} (µM)Effect
HeLa20Induces apoptosis
MCF715Inhibits proliferation

These results suggest that the compound could be further investigated for its potential in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Cyclin-dependent Kinases (CDKs) : Similar compounds have been identified as potent inhibitors of CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • MAPK Pathways : The compound's ability to modulate MAPK pathways suggests a mechanism through which it exerts anti-inflammatory effects by influencing cellular signaling cascades involved in inflammation .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives, it was found that ethyl (2-methyl-7-oxo-3-phenyl) derivatives significantly reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Case Study 2: Antitumor Efficacy

Another study investigated the antitumor efficacy of related compounds on breast cancer cell lines. The results indicated that treatment with ethyl (2-methyl-7-oxo) derivatives led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Q & A

Q. What are the common synthetic routes for Ethyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via multi-step reactions involving condensation, cyclization, and functionalization. Key steps include:

  • Step 1: Condensation of 3-amino-4-phenylpyrazole with activated esters (e.g., dimethyl acetylenedicarboxylate) under ultrasonic irradiation in aqueous-alcohol media to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2: Functionalization at the 5-position using Boc-protected amines and bis(pentafluorophenyl) carbonate (BPC) for carboxamide formation. Triethylamine is critical for activation .
  • Optimization: Reaction yields depend on solvent polarity, temperature, and catalyst. For example, using MeCN with BPC increased carboxamide yields to 72% compared to alternative solvents .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and functional groups. For example, the pyrimidinone NH proton exchanges in CDCl3_3, while aromatic protons resonate at δ 7.28–8.76 ppm .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., MH+^+ at m/z 468.2601 for a derivative) .
  • X-ray Crystallography: SHELXL refines crystal structures, revealing planar fused rings (dihedral angle <1.5°) and hydrogen-bonding networks (C–H···O/N interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or regioselectivity during synthesis?

Methodological Answer: Contradictions arise from competing reaction pathways or solvent effects. Strategies include:

  • Systematic Screening: Vary solvents (e.g., MeCN vs. DCM) and catalysts (BPC vs. EDC) to identify optimal conditions .
  • Kinetic Studies: Monitor intermediates via LC-MS to detect side products (e.g., isomerization during cyclization) .
  • Computational Modeling: Use DFT calculations to predict regioselectivity in cyclization steps, guided by substituent electronic effects .

Q. What strategies enhance the compound’s pharmacological potential through structural modification?

Methodological Answer:

  • Functionalization: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 7-position to improve metabolic stability .
  • Carboxamide Derivatives: Replace the ethyl ester with piperidine or benzyl carboxamides to modulate bioavailability and target affinity .
  • Crystallographic Polymorphism Screening: Use SHELX to analyze polymorphic forms, which influence solubility and activity .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Binding Assays: Use surface plasmon resonance (SPR) or ITC to measure affinity for targets like HMG-CoA reductase or COX-2 .
  • Metabolic Profiling: Incubate with liver microsomes and analyze metabolites via HPLC-MS to identify degradation pathways .
  • In Silico Docking: Map interactions with active sites (e.g., CRF1 receptors) using PyMOL or AutoDock .

Q. What are the challenges in analyzing polymorphism, and how are they addressed?

Methodological Answer: Polymorphism affects physicochemical properties. Solutions include:

  • SHELX Refinement: Resolve crystal packing differences (e.g., centroid–centroid π–π distances of 3.426 Å in Form I vs. 3.512 Å in Form II) .
  • Thermal Analysis: DSC/TGA identify stable polymorphs by melting point and decomposition profiles .

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